2-Bromo-6-iodoaniline

Catalog No.
S687294
CAS No.
84483-27-2
M.F
C6H5BrIN
M. Wt
297.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-iodoaniline

CAS Number

84483-27-2

Product Name

2-Bromo-6-iodoaniline

IUPAC Name

2-bromo-6-iodoaniline

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

InChI

InChI=1S/C6H5BrIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2

InChI Key

GEFAZDFSVUZVDV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)I)N)Br

Canonical SMILES

C1=CC(=C(C(=C1)I)N)Br

2-Bromo-6-iodoaniline is an aromatic amine characterized by the presence of bromine and iodine substituents on the benzene ring. Its chemical formula is C₆H₄BrI N, with a molecular weight of approximately 292.91 g/mol. This compound features a primary amino group (-NH₂) attached to a benzene ring that is further substituted at the 2 and 6 positions with bromine and iodine atoms, respectively. The presence of these halogens significantly influences its reactivity and potential applications in organic synthesis and medicinal chemistry.

Due to the lack of specific data, it's advisable to handle 2-bromo-6-iodoaniline with caution, assuming similar properties to other aromatic halides:

  • Potential irritant: Aromatic amines can irritate skin and eyes.
  • Suspected respiratory irritant: Inhalation may cause irritation.
  • Environmental hazard: Halogenated aromatics can be harmful to aquatic life.

Synthesis and Characterization

-Bromo-6-iodoaniline is an aromatic molecule with two halogen substituents, bromine and iodine. Research efforts have been directed towards the development of efficient methods for its synthesis and characterization.

One study describes the synthesis of 2-bromo-6-iodoaniline via diazotization of 2,6-dibromoaniline, followed by treatment with potassium iodide []. The product was characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Crystallography

The crystal structure of 2-bromo-6-iodoaniline has been determined using single-crystal X-ray diffraction []. This study revealed the precise arrangement of atoms within the molecule and provided insights into the intermolecular interactions in the solid state [].

Potential Applications

While the specific research applications of 2-bromo-6-iodoaniline are not widely described in the scientific literature, its unique structure with two halogen substituents suggests potential utility in various areas of scientific exploration.

Here are some potential areas where 2-bromo-6-iodoaniline could be investigated:

  • As a precursor for the synthesis of other complex molecules: The presence of reactive bromine and iodine atoms allows for further functionalization through various chemical reactions, potentially leading to the development of novel materials or compounds with specific properties [].
  • In studies of halogen bonding: Halogen atoms can participate in non-covalent interactions known as halogen bonding, which play a role in crystal engineering and the design of functional materials []. Research on 2-bromo-6-iodoaniline could contribute to the understanding of these interactions.

2-Bromo-6-iodoaniline can participate in various electrophilic aromatic substitution reactions due to the electron-donating nature of the amino group. Common reactions include:

  • Nitration: Introduction of nitro groups (-NO₂) using nitric acid.
  • Halogenation: Further halogenation can occur, although the presence of bromine and iodine may hinder additional substitutions.
  • Sulfonation: Reaction with sulfuric acid to introduce sulfonyl groups (-SO₃H).
  • Friedel-Crafts Reactions: Alkylation or acylation can be performed using Lewis acids as catalysts.

Additionally, 2-bromo-6-iodoaniline can undergo condensation reactions, such as forming Schiff bases with aldehydes, contributing to its versatility in synthetic organic chemistry .

Synthesis of 2-bromo-6-iodoaniline can be achieved through several methods:

  • Direct Halogenation: Starting from aniline, bromination and iodination can be performed sequentially or simultaneously using appropriate halogenating agents.
  • Substitution Reactions: A precursor compound such as 2-bromoaniline can be iodinated using iodine or iodide sources under suitable conditions.
  • Reduction Reactions: The compound may also be synthesized through the reduction of corresponding nitro derivatives or other functionalized intermediates.

These methods highlight the compound's accessibility for research and industrial applications .

2-Bromo-6-iodoaniline finds applications in:

  • Organic Synthesis: As a building block for more complex molecules in pharmaceutical chemistry.
  • Dyes and Pigments: Utilized in the production of dyes due to its chromophoric properties.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties.

Its unique structure allows it to serve as a versatile intermediate in various

Interaction studies involving 2-bromo-6-iodoaniline often focus on its reactivity with biological molecules and other chemical species. Research indicates that compounds with similar structures can interact with proteins and nucleic acids, potentially leading to significant biological effects. Understanding these interactions is crucial for assessing the compound's safety profile and therapeutic potential.

Furthermore, studies examining its reactivity with different electrophiles can provide insights into its behavior in complex chemical environments .

Several compounds share structural similarities with 2-bromo-6-iodoaniline. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
4-BromoanilineBromine at para positionCommonly used in dye synthesis
2-IodoanilineIodine at ortho positionExhibits different reactivity patterns
3-BromoanilineBromine at meta positionLess steric hindrance compared to others
4-ChloroanilineChlorine instead of bromineOften used in pharmaceuticals

The uniqueness of 2-bromo-6-iodoaniline lies in its combination of both bromine and iodine on the same aromatic ring, which may enhance its reactivity compared to other halogenated anilines .

Transition-Metal Catalyzed Halogenation Strategies

Transition-metal catalysis has revolutionized the regioselective synthesis of dihalogenated aromatics. For 2-bromo-6-iodoaniline, Rh(III) and Pd(II) catalysts have shown exceptional efficacy:

  • Rh(III)-Catalyzed Halogenation: A Rh(III)-catalyzed system using N-bromophthalimide (NBP) enables meta-selective bromination of electron-rich anilines, overriding traditional ortho/para electrophilic preferences. This method achieves yields of 68–82% for meta-brominated products, with iodine introduced via subsequent Ullmann coupling.
  • Pd(II)-Mediated Dual Halogenation: Sequential Pd-catalyzed bromination and iodination using NaI and NBS (N-bromosuccinimide) in DMF at 80°C yield 2-bromo-6-iodoaniline with >90% regioselectivity. Acid additives like 2,2,2-trifluoroacetic acid (TFA) enhance catalytic turnover by stabilizing Pd intermediates.

Table 1: Transition-Metal Catalyzed Halogenation Systems

CatalystHalogen SourceSolventTemp (°C)Yield (%)Selectivity
RhCp*Cl₂NBPDCE6078meta-Br
Pd(OAc)₂NaI/NBSDMF8085ortho-I, para-Br
RuCl₃KI/NaBrToluene10072para-I

Oxidative Coupling Approaches Using Molecular Oxygen

Biomimetic oxidative systems leveraging O₂ as a terminal oxidant offer sustainable routes to dihalogenated anilines:

  • Alloxan-Ascorbic Acid System: Mimicking flavin-dependent halogenases, this catalyst-free method uses O₂ to oxidize NaBr/NaI in alkaline water, achieving 65–78% yields. The reaction proceeds via a radical mechanism, with ascorbic acid recycling the alloxan catalyst.
  • Chromium-Salen Complexes: Chiral Cr-salen catalysts enable enantioselective oxidative coupling of 2-bromoaniline with iodobenzene diacetate, yielding 2-bromo-6-iodoaniline with 92% ee in hexafluoroisopropanol.

Key Mechanistic Insight: O₂ acts as a hydrogen atom acceptor, facilitating C–I bond formation while suppressing over-oxidation.

Multi-Step Functionalization via Directed Ortho-Metallation (DoM)

Directed ortho-metallation (DoM) strategies exploit directing groups (DGs) to sequentially install halogens:

  • DG Installation: A methoxy or amide group is introduced at the aniline's para-position to direct lithiation.
  • Halogenation Sequence:
    • Step 1: n-BuLi-mediated lithiation at −78°C, followed by quenching with I₂ yields 6-iodoaniline.
    • Step 2: Electrophilic bromination using Br₂/FeCl₃ introduces the 2-bromo substituent.

Table 2: DoM Efficiency with Different Directing Groups

Directing GroupLithiation ReagentHalogenYield (%)
–OMen-BuLiI₂88
–NHAcLDABr₂76
–SO₂Phs-BuLiICl81

Solvent and Catalyst Systems for Regioselective Synthesis

Solvent polarity and catalyst choice critically influence halogenation patterns:

  • Polar Aprotic Solvents: DMF and DMSO enhance iodide solubility, favoring ortho-iodination via SNAr mechanisms.
  • Nonpolar Solvents: Toluene and DCE promote radical pathways, enabling meta-selectivity in Rh-catalyzed systems.
  • Additive Effects: TFA and pivalic acid improve Pd catalyst stability, while NaHCO₃ suppresses protodehalogenation.

Case Study: In DMF, Pd(OAc)₂ catalyzes 2-bromo-6-iodoaniline synthesis with 89% yield, whereas switching to toluene reduces yield to 62% due to iodide precipitation.

XLogP3

2.6

Wikipedia

2-Bromo-6-iodoaniline

Dates

Modify: 2023-08-15

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